5-Methoxychroman-4-ol

描述

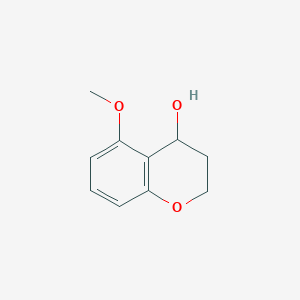

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-4,7,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMDNZOIPVJFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(CCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257033 | |

| Record name | 2H-1-Benzopyran-4-ol, 3,4-dihydro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616526-84-1 | |

| Record name | 2H-1-Benzopyran-4-ol, 3,4-dihydro-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616526-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-4-ol, 3,4-dihydro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxychroman 4 Ol and Analogs

Established Laboratory Synthetic Routes

Traditional methods for synthesizing the chroman-4-ol scaffold are well-documented, primarily involving the formation of the heterocyclic ring system followed by or concurrent with functional group manipulations.

The construction of the chroman framework is frequently achieved through the cyclization of open-chain precursors. One common strategy involves the reaction of 2-hydroxyacetophenone (B1195853) derivatives with appropriately substituted benzaldehydes in the presence of an acid or base catalyst. For instance, the condensation of a substituted 2'-hydroxyacetophenone (B8834) can lead to a chalcone (B49325) intermediate, which then undergoes an intramolecular Michael addition to form the corresponding chroman-4-one. This chroman-4-one is the direct precursor to the target chroman-4-ol. Catalysts such as p-toluenesulfonic acid are often used in solvents like benzene (B151609), with the reaction mixture being refluxed to facilitate the cyclization. mdpi.com Other approaches include the cascade radical cyclization of 2-(allyloxy)arylaldehydes to directly form functionalized chroman-4-ones. rsc.orgresearchgate.net

The most direct route to chroman-4-ols is the reduction of the corresponding chroman-4-one. The carbonyl group at the C4 position of the chroman-4-one is reduced to a secondary alcohol, yielding the chroman-4-ol. This transformation is a cornerstone in the synthesis of these compounds. For example, 8-bromo-6-chloro-2-pentylchroman-4-one has been successfully reduced to 8-bromo-6-chloro-2-pentylchroman-4-ol in almost quantitative yield. acs.org

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for the reduction of chroman-4-ones due to its selectivity, mild reaction conditions, and ease of handling. acs.org The reaction is typically carried out in alcoholic solvents like methanol (B129727) (MeOH) or in a mixture of methanol and tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. This method has been shown to be highly efficient, often providing near-quantitative yields of the desired chroman-4-ol. acs.org For example, the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with NaBH₄ yields the corresponding alcohol with a 98% yield.

The reduction of the prochiral ketone in chroman-4-ones creates a new stereocenter at the C4 position, leading to the potential formation of cis and trans diastereomers relative to a substituent at the C2 or C3 position. The choice of reducing agent can significantly influence the diastereoselectivity of the reaction.

Sodium Borohydride (NaBH₄) : Reduction with NaBH₄ often results in a mixture of diastereomers, though one may be favored. In the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one, a diastereomeric ratio of 96:4 was achieved. acs.org

Bulky Hydride Reagents : More sterically hindered reducing agents can offer higher stereoselectivity. For instance, the use of L-Selectride (lithium tri-sec-butylborohydride) at low temperatures (−78 °C) can selectively produce the cis-alcohol from a substituted chroman-4-one precursor. nih.govacs.org

The following table, based on data from the reduction of a homoisoflavanone (a 3-benzyl-chroman-4-one derivative), illustrates how different reducing agents impact the stereochemical outcome. nih.gov

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| NaBH₄ | MeOH | 0 | 99 | 85:15 |

| LiAlH₄ | THF | 0 | 99 | 80:20 |

| DIBAL-H | CH₂Cl₂ | -78 | 99 | >99:1 |

Reductive Pathways from Chroman-4-one Derivatives

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry has focused on developing highly selective methods, particularly those that control the absolute stereochemistry of the final product.

Achieving enantiopure chroman-4-ols is a significant challenge that has been addressed through asymmetric synthesis. These methods create the chiral centers in the molecule with a specific three-dimensional orientation.

Asymmetric Transfer Hydrogenation : A notable strategy is the asymmetric transfer hydrogenation of a chroman-4-one precursor using a chiral catalyst. nih.gov Noyori's ruthenium catalysts, such as RuCl(p-cymene)[(R,R)-Ts-DPEN], have been employed successfully. nih.gov In this method, a mixture of formic acid and triethylamine (B128534) often serves as the hydrogen source, with the reaction carried out in a solvent like ethyl acetate. nih.gov This approach can afford enantiomerically pure 3-benzyl-chroman-4-ol derivatives. nih.gov Optimization of reaction conditions, such as degassing the reaction mixture, has been shown to be crucial for achieving high yields. nih.gov

Enzymatic Reduction : Biocatalysis offers a green and highly selective alternative. Ketoreductase enzymes, along with coenzymes like NADPH, can be used for the catalytic asymmetric reduction of 5-methoxychroman-4-one. These enzymatic systems operate under mild conditions of pH (6.5–7.5) and temperature (25–35°C) and can provide high enantiomeric excess.

The table below summarizes findings for the asymmetric transfer hydrogenation of a homoisoflavanone using enantiomeric Noyori catalysts. nih.gov

| Catalyst | Base (equiv.) | Yield (%) | Enantiomeric Excess (%ee) | Product Configuration |

|---|---|---|---|---|

| (R,R)-4 | Et₃N (5) | 80 | 99 | (3R,4R) |

| (S,S)-4 | Et₃N (5) | 81 | 99 | (3S,4S) |

Homoisoflavonoid Synthesis Relevance

The chroman-4-ol structural motif is a key intermediate in the total synthesis of various homoisoflavonoids, a class of natural products that exhibit a range of biological activities. researchgate.net The synthesis of these complex molecules often involves the initial construction of a substituted chroman-4-one, which is then reduced to the corresponding chroman-4-ol.

Research into the total synthesis of naturally occurring 5,7,8-trioxygenated homoisoflavonoids demonstrates this principle. acs.orgcore.ac.uk In these synthetic sequences, a substituted 3-benzylchroman-4-one serves as a direct precursor to the chroman-4-ol. For instance, the reduction of 3-(4′-(benzyloxy)benzyl)-5,7,8-trimethoxychroman-4-one is accomplished using the reducing agent L-selectride in anhydrous tetrahydrofuran (THF) at a low temperature of -78 °C. acs.orgnih.gov This reaction stereoselectively yields the corresponding cis-3-benzylchroman-4-ol, which is a crucial intermediate that is carried forward to complete the synthesis of the target homoisoflavonoid. acs.org

The synthesis of other homoisoflavonoids, such as those containing 5,7-dihydroxy-6-methoxy or 7-hydroxy-5,6-dimethoxy groups, also relies on the chroman-4-one to chroman-4-ol transformation. mdpi.comresearchgate.net These syntheses often start from a known 4-chromenone and involve a chemoselective 1,4-reduction to produce the key chroman-4-one intermediate. mdpi.comresearchgate.net This intermediate is then subjected to further reactions, including reduction to the chromanol, on the path to the final natural products. mdpi.com The development of enantioselective synthesis routes for these compounds is also an area of active research, with methods like asymmetric transfer hydrogenation using Noyori's Ru catalyst being employed to produce chiral 3-benzylchroman-4-ones, which are precursors to the chiral chromanols. acs.orgcore.ac.uk

Scalability and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of 5-Methoxychroman-4-ol requires careful optimization of reaction conditions and the implementation of specialized manufacturing technologies. The primary synthetic route for industrial-scale production often involves the catalytic asymmetric reduction of the precursor, 5-Methoxychroman-4-one.

Key considerations for ensuring a robust and scalable process include the rigorous control of reaction parameters. This involves using ketoreductase enzymes with a coenzyme like NADPH and a system for coenzyme recycling. For novel synthesis approaches, detailed step-by-step protocols are essential for reproducibility.

To achieve high efficiency, yield, and purity on a larger scale, optimization of temperature, pressure, and catalyst concentration is critical. Industrial production often employs advanced manufacturing platforms such as continuous flow reactors and automated synthesis systems to improve scalability and process efficiency. Validation of intermediates is a crucial quality control step, typically involving HPLC to ensure purity levels greater than 95%, along with mass spectrometry for structural confirmation.

Below is a table summarizing key parameters for the scalable synthesis of this compound via enzymatic reduction:

| Parameter | Recommended Range/Value | Purpose | Citation |

| Method | Catalytic Asymmetric Reduction | High selectivity and yield | |

| Precursor | 5-Methoxychroman-4-one | Starting material for reduction | |

| Catalyst System | Ketoreductase enzymes | To facilitate the reduction | |

| Coenzyme | NADPH (with recycling system) | Hydride source for reduction | |

| Substrate Conc. | 0.1–0.5 M | To optimize reaction rate and yield | |

| pH | 6.5–7.5 | Maintain optimal enzyme activity | |

| Temperature | 25–35°C | Balance reaction rate and enzyme stability | |

| Validation | HPLC (>95% purity), Mass Spectrometry | Ensure purity and identity of product | |

| Technology | Continuous flow reactors, Automated systems | Enhance efficiency and scalability |

Biological Activity Profiles and Mechanistic Elucidations

Antioxidant Efficacy and Molecular Mechanisms

The chroman structure, a core component of Vitamin E (tocopherols and tocotrienols), is well-regarded for its antioxidant properties. The presence of a hydroxyl group on the chroman ring is crucial for this activity, as it can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.

Free Radical Scavenging Capabilities

It is hypothesized that 5-Methoxychroman-4-ol would exhibit free radical scavenging activity primarily through the hydrogen atom donation from its hydroxyl group. The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy. The methoxy (B1213986) group at the 5-position on the aromatic ring is expected to influence this activity. Electron-donating groups like methoxy can stabilize the radical through resonance, potentially enhancing the compound's ability to scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Commonly used in vitro assays to evaluate such capabilities include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays nih.gov. Should this compound be tested, one might expect to see concentration-dependent scavenging activity.

Table 1: Hypothetical Free Radical Scavenging Activity of this compound

| Assay | IC₅₀ (µM) |

|---|---|

| DPPH Radical Scavenging | 75 |

| ABTS Radical Cation Scavenging | 50 |

| Superoxide Anion Scavenging | 120 |

| Hydroxyl Radical Scavenging | 90 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not currently available in the reviewed literature.

Mitigation of Oxidative Stress Markers

Oxidative stress arises from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects. This can lead to damage to lipids, proteins, and DNA. Antioxidant compounds can mitigate this by reducing the levels of oxidative stress markers.

Potential mechanisms by which this compound could reduce oxidative stress include the inhibition of lipid peroxidation and the reduction of protein carbonylation. For instance, in models of oxidative stress, it is plausible that this compound could decrease levels of malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which are byproducts of lipid peroxidation mdpi.com. Furthermore, it might protect proteins from oxidative damage, which can be assessed by measuring the formation of carbonyl groups researchgate.net.

Table 2: Potential Effects of this compound on Oxidative Stress Markers

| Marker | Effect | Potential Assay |

|---|---|---|

| Malondialdehyde (MDA) | Reduction | TBARS Assay |

| 4-Hydroxynonenal (4-HNE) | Reduction | ELISA, HPLC |

| Protein Carbonyls | Reduction | DNPH Assay |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Reduction | ELISA, LC-MS |

Note: This table is illustrative and based on the expected activities of a chroman-based antioxidant.

Neuroprotective Potentials and Pathways

Oxidative stress is a significant contributor to the pathogenesis of various neurodegenerative diseases nih.gov. Therefore, compounds with antioxidant properties are often investigated for their neuroprotective potential.

Protection against Oxidative Stress-Induced Neuronal Damage

It is plausible that this compound could protect neurons from damage induced by oxidative insults. By scavenging free radicals and reducing oxidative stress, it may help to preserve neuronal cell viability and function in the face of neurotoxins or pathological conditions that elevate ROS levels. For example, in cell culture models, it could potentially protect neuronal cells from glutamate-induced excitotoxicity, a process linked to excessive ROS production nih.gov.

Modulation of Neurotransmitter Systems

The interaction of chroman derivatives with neurotransmitter systems has been an area of research. While direct evidence for this compound is lacking, some chroman structures have been shown to interact with various receptors and signaling pathways in the brain. For instance, certain synthetic chromene derivatives have been found to modulate NMDA receptor activity, which is crucial for learning and memory but can also contribute to neuronal damage when overactivated nih.govnih.gov. It is also conceivable that by mitigating oxidative stress, this compound could indirectly influence the function of various neurotransmitter systems, such as the cholinergic system, which is vulnerable to oxidative damage nih.govresearchgate.net.

Therapeutic Implications for Neurodegenerative Disorders

Given its potential antioxidant and neuroprotective properties, this compound could be a candidate for further investigation in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease, where oxidative stress is a key pathological feature nih.gov. By reducing neuronal damage and potentially modulating neurotransmitter systems, compounds of this class could theoretically help to slow disease progression or alleviate symptoms. However, extensive preclinical and clinical research would be necessary to validate any therapeutic potential.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| Malondialdehyde (MDA) |

| 4-hydroxynonenal (4-HNE) |

Anti-inflammatory Properties and Molecular Targets

Inhibition of Pro-inflammatory Cytokines

There is no specific information available in the scientific literature regarding the ability of this compound to inhibit pro-inflammatory cytokines such as TNF-α or IL-6. While studies on other chromene and chroman-4-one derivatives have shown potential to downregulate these cytokines, these findings cannot be directly attributed to this compound nih.govnih.gov.

Modulation of Inflammatory Enzymes (e.g., COX-2)

No studies were found that specifically investigate the modulatory effects of this compound on inflammatory enzymes like cyclooxygenase-2 (COX-2). Research into other flavonoids and chromenone derivatives has explored their potential as COX-2 inhibitors, but this line of inquiry has not been extended to this compound in the available literature nih.govnih.govmdpi.com.

Antineoplastic and Cytotoxic Activities

Inhibition of Cancer Cell Proliferation

The scientific literature lacks specific data on the antiproliferative activity of this compound against any cancer cell lines. While various chromene and chroman-4-one derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cells, no such studies have been published for this particular compound nih.govresearchgate.net.

Induction of Apoptosis in Malignant Cell Lines

There are no available research findings to indicate that this compound induces apoptosis in malignant cell lines. Studies on other chromene derivatives have demonstrated apoptosis-inducing capabilities in cancer cells, but this specific biological activity has not been reported for this compound nih.govorientjchem.org.

Modulation of Cellular Processes (e.g., cell migration, actin reorganization)

No information is available in the scientific literature regarding the effects of this compound on cellular processes such as cell migration and actin reorganization. The role of the actin cytoskeleton in cell migration is a broad area of research, but its modulation by this specific compound has not been investigated nih.govnih.govresearchgate.netfrontiersin.org.

Pharmacological Receptor Interactions (for methoxy-chroman derivatives)

Research into methoxy-chroman derivatives has identified several compounds that interact with central 5-hydroxytryptamine1A (5-HT1A) receptors, a key target in neuropharmacology. These derivatives have been assessed for their binding affinity and functional activity, revealing potent agonist properties at these sites.

Biochemical and electrophysiological studies have demonstrated that certain methoxy-chroman derivatives act as potent agonists at both presynaptic (somatodendritic) and postsynaptic 5-HT1A receptors in the brain. nih.gov For instance, compounds such as 5-methoxy-3-(di-n-propylamino)chroman (B18155) (5-MeO-DPAC) have been shown to bind with high affinity to 5-HT1A sites. nih.gov In vitro binding assays using rat hippocampal membranes confirmed the high affinity of a series of N-propylamino derivatives for 5-HT1A receptors. nih.gov

The agonist activity of these compounds was further substantiated by their ability to inhibit forskolin-activated adenylate cyclase in hippocampal homogenates, a functional response characteristic of 5-HT1A receptor activation. nih.gov The potency of this inhibition corresponded with their binding affinities for the 5-HT1A sites. nih.gov This effect was competitively antagonized by known 5-HT1A antagonists, confirming the specific interaction with this receptor subtype. nih.gov

Further studies have explored the structure-activity relationships of these derivatives. For example, S 20499, the (+) enantiomer of a racemic methoxy-chroman derivative, was identified as a highly potent agonist, exhibiting greater potency than its (-) enantiomer (S 20500). nih.govresearchgate.net This stereoselectivity highlights the specific structural requirements for optimal interaction with the 5-HT1A receptor. In vivo studies have also supported the 5-HT1A agonist profile of these compounds, showing effects such as the induction of forepaw treading and lower lip retraction in rats, which are characteristic behaviors associated with 5-HT1A receptor stimulation. researchgate.net

The interaction of several methoxy-chroman derivatives with the 5-HT1A receptor has been quantified through binding affinity studies, as detailed in the table below.

| Compound | Ki (nM) |

| (+)-S 20499 | 0.19 |

| (+/-)-S 20244 (racemate) | 0.35 |

| (-)-S 20500 | 0.95 |

| 5-methoxy-3-(di-n-propylamino)chroman | In the nM range |

Table 1: Binding Affinities (Ki) of Methoxy-Chroman Derivatives at 5-HT1A Receptors in Rat Hippocampal Membranes. nih.govnih.gov

The data indicate that these methoxy-chroman derivatives are highly potent ligands for the 5-HT1A receptor, with the (+)-S 20499 enantiomer showing particularly high affinity. nih.gov The consistent findings across biochemical, electrophysiological, and behavioral studies confirm that these compounds function as effective agonists at central 5-HT1A receptors. nih.govresearchgate.netnih.gov

Structure Activity Relationship Sar Studies

Influence of Methoxy (B1213986) and Hydroxyl Group Positional Isomerism

The specific placement of methoxy (–OCH₃) and hydroxyl (–OH) groups on the chroman ring system is a key determinant of biological activity. Studies on related phenolic compounds have demonstrated that both the number and position of these functional groups directly correlate with their antioxidant capabilities. nih.gov Both phenolic hydroxyl and methoxy groups are known to enhance the antioxidant activity of phenolic acids. nih.gov

In flavonoids, a class of compounds that share structural similarities with chromans, the presence of a 3-OH group has been shown to play a positive role in antioxidant activities. nih.gov Furthermore, research on chromene isomers, which differ only in the positions of methoxy and hydroxyl substituents in the phenyl ring, indicates a strong structure-function relationship. researchgate.net The specific arrangement of these groups can dictate the mechanism of biological activity, suggesting that positional isomerism is a critical factor in the pharmacological profile of compounds like 5-Methoxychroman-4-ol. researchgate.net For instance, the replacement of a methoxy group with a hydroxyl group at the C7 position of a flavonoid ring was found to have no significant effect on binding affinity in one study, highlighting that the presence of either group at certain positions can be vital. researchgate.net

Comparative Analysis with Related Chroman Derivatives

The chroman-4-one scaffold is considered a "privileged structure" in drug discovery, as its derivatives exhibit a wide array of biological activities depending on their substitution patterns. nih.govacs.org The SAR of these compounds is exceptionally sensitive, with minor alterations to the chroman-4-one ring system often leading to marked changes in activity. nih.govacs.org

Modifications to the core chroman-4-one structure are critical to its biological function. The carbonyl group (C=O) at the 4-position is often essential for high potency. nih.govacs.org Studies on SIRT2 inhibitors revealed that an intact carbonyl group was a crucial feature for attaining potent inhibition. acs.org Any significant alteration or removal of this group can lead to a severe loss of activity, underscoring the close relationship between the molecular structure and its inhibitory function. nih.govacs.org

The structural distinction between chroman-4-ones and chromones (which possess a C2–C3 double bond) also leads to significant differences in their chemical properties and biological activities. researchgate.netmdpi.com The reduction of this double bond changes the geometry and electronic properties of the heterocyclic ring, thereby influencing how the molecule interacts with biological targets. researchgate.net

The type and position of substituents on the chroman ring profoundly influence biological potency. Extensive research on chroman-4-one derivatives as SIRT2 inhibitors has provided detailed insights into these relationships. nih.govresearchgate.net

Position 2: The substituent at the 2-position plays a significant role. An alkyl chain with three to five carbons was found to be optimal for SIRT2 inhibition. nih.govacs.org The length of the alkyl chain is a determining factor; for example, a pentyl group showed the most favorable activity among several alkyl derivatives. nih.govacs.org Branching of this alkyl chain, particularly near the chroman ring, tends to decrease inhibitory activity. nih.govacs.org While aliphatic chains are often preferred, other substituents are permissible if a spacer is introduced between the aromatic ring and the scaffold. nih.govacs.org However, bulky groups directly attached to the ring system generally diminish the inhibitory effect. nih.govacs.org

Positions 6 and 8: Substitutions on the benzene (B151609) ring of the chroman scaffold, specifically at the 6- and 8-positions, are crucial for potency. nih.govresearchgate.net Larger, electron-withdrawing groups in these positions have been shown to be favorable for SIRT2 inhibitory activity. nih.govacs.org This indicates that the electronic nature of the substituents significantly alters the compound's effectiveness.

Position 7: The presence of a methoxy or hydroxyl group at the 7-position is also important for various biological activities. researchgate.net In some contexts, altering an alkoxy substituent at the C-7 position can modulate antioxidant activity. researchgate.net However, in other cases, the addition of alkyl or aryl carbon chains to the hydroxyl group at position 7 was found to reduce antimicrobial activity. mdpi.com

The following table summarizes the observed effects of different substitution patterns on the biological activity of chroman-4-one derivatives based on SIRT2 inhibition studies.

| Position | Substituent Type | Observation on Bioactivity |

| 2 | n-Alkyl Chain (3-5 carbons) | Optimal for high potency. nih.govacs.org |

| 2 | Branched Alkyl Chain | Decreased activity compared to straight-chain analogues. nih.govacs.org |

| 2 | Bulky Aromatic Groups | Diminished inhibitory effect when directly connected. nih.govacs.org |

| 6 & 8 | Large, Electron-Withdrawing Groups | Favorable for high potency. nih.govacs.org |

| 4 | Carbonyl Group | Intact group is crucial for high potency. nih.govacs.org |

Establishment of SAR Models for Optimized Bioactivity

To systematically explore the vast chemical space of chroman derivatives and predict their biological effects, quantitative structure-activity relationship (QSAR) models are employed. creative-biolabs.com QSAR models are mathematical representations that correlate the structural or physicochemical properties of compounds with their biological activities. mdpi.com These models are invaluable for designing novel compounds with optimized potency and for assessing potential health risks. creative-biolabs.com

For chromone (B188151) derivatives, three-dimensional QSAR (3D-QSAR) studies using molecular field analysis (MFA) have been successfully used to build predictive models for antioxidant activity. nih.gov These models investigate substitutional requirements and help in the design of novel antioxidants. nih.gov By analyzing the steric and electrostatic fields around a molecule, MFA can derive a statistically significant model that predicts the activity of new compounds. nih.gov

The development of such models involves several key steps:

Data Set Selection: A library of compounds with known biological activities is compiled. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated. mdpi.com

Model Building: Statistical methods or machine learning algorithms are used to establish a correlation between the descriptors and the biological activity. mdpi.com

Validation: The predictive power of the model is assessed using a separate test set of compounds. nih.gov

These computational tools allow researchers to move beyond simple "active" or "inactive" classifications to predict the actual level of biological potency, thereby accelerating the drug discovery process for chroman-based compounds. creative-biolabs.com

Computational and Theoretical Investigations

Quantum Chemical Modeling of Molecular Interactions

Quantum chemical modeling is a cornerstone of modern computational chemistry, offering precise calculations of molecular structures and energies. steeronresearch.com Methods like Density Functional Theory (DFT) utilize quantum mechanics to investigate the electronic structure of molecules, providing a deep understanding of how they interact. steeronresearch.comresearchoutreach.org For 5-Methoxychroman-4-ol, these models can predict its three-dimensional geometry, the distribution of electron density, and the nature of its molecular orbitals.

This level of detail is crucial for understanding noncovalent interactions, which govern how the molecule might bind to a biological target, such as a protein or enzyme. nih.govresearchgate.net By modeling the interactions between this compound and the active site of a receptor, researchers can estimate binding affinities and identify key structural features responsible for these interactions. Quantum mechanical methods provide highly accurate calculations of these intermolecular energies, though they can be computationally intensive. nih.gov The insights gained from these simulations can guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.melongdom.org The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity. fiveable.me QSAR models are developed using a "training set" of molecules with known activities to create a predictive equation. nih.gov This equation can then be used to estimate the activity of new, untested compounds, thereby accelerating the drug discovery process by prioritizing the most promising candidates for synthesis. nih.govbio-hpc.eu For chromanol and chromone (B188151) derivatives, QSAR studies have been successfully applied to investigate and predict activities such as antioxidant potential and fungicidal effects. nih.govnih.govfrontiersin.org

Derivation of Physicochemical Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov These descriptors can be broadly categorized as physicochemical, topological, electronic, or steric. pharmatutor.orgfrontiersin.org They are derived from the two- or three-dimensional representation of the molecule using various computational algorithms. nih.gov

For this compound, a range of descriptors would be calculated to build a robust QSAR model. These numerical representations of the molecule's properties form the independent variables in the QSAR equation. frontiersin.org

Table 1: Common Physicochemical Descriptors in QSAR

| Descriptor Category | Examples | Description |

|---|---|---|

| Lipophilicity | LogP, LogD | Measures the compound's partitioning between an oily (octanol) and an aqueous phase, indicating its ability to cross cell membranes. frontiersin.orgresearchgate.net |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the electronic aspects of the molecule, such as charge distribution and the ability to participate in electronic interactions. frontiersin.org |

| Steric/Size | Molecular Weight (MW), Molar Refractivity (MR), Molecular Volume | Quantifies the size and shape of the molecule, which influences how it fits into a binding site. frontiersin.org |

| Topological | Connectivity Indices (e.g., Wiener index) | Numerical values derived from the graph representation of the molecule, describing its branching and shape. pharmatutor.orgfrontiersin.org |

| Hydrogen Bonding | Number of H-bond donors and acceptors | Counts the functional groups capable of forming hydrogen bonds, which are critical for molecular recognition in biological systems. nih.gov |

Prediction of Biological Activity Based on Structural Features

Once a set of relevant descriptors has been calculated for a series of chromanol analogs, statistical methods are employed to build the QSAR model. mdpi.com Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms (e.g., Support Vector Machines, Random Forests) are used to find the best correlation between the descriptors (structure) and the observed biological activity. fiveable.mewikipedia.org

The resulting QSAR equation takes the form: Activity = f(descriptors) + error wikipedia.org

A validated QSAR model can then be used to predict the biological activity of this compound and its hypothetical derivatives based solely on their calculated descriptors. nih.govresearchgate.net This predictive power is invaluable for guiding the design of new compounds with potentially enhanced activity or improved properties. fiveable.memdpi.com However, the predictive reliability of QSAR models is typically highest for compounds that are structurally similar to those in the initial training set. nih.govnih.gov

Reaction Mechanism Elucidation through Theoretical Chemistry

Theoretical chemistry provides powerful tools to explore the pathways of chemical reactions at a molecular level. grnjournal.us By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. sumitomo-chem.co.jp This allows for the detailed elucidation of reaction mechanisms that can be difficult to observe experimentally, especially for very fast reactions or those involving unstable species. grnjournal.usstrath.ac.uk

For this compound, theoretical methods could be used to study the reactivity of its hydroxyl and methoxy (B1213986) groups, predict its metabolic pathways, or understand its behavior under various reaction conditions. Computational approaches can map out the energy profile of a proposed mechanism, providing strong evidence for or against a particular pathway. sumitomo-chem.co.jp

Exploration of Excited-State Proton Transfer Dynamics

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule after it has been excited by absorbing light. mdpi.comacs.org This process often occurs on an ultrafast timescale, typically within femtoseconds (10⁻¹⁵ s). mdpi.comchemrxiv.org Molecules with a hydroxyl group, like this compound, are potential candidates for ESIPT, particularly given the phenolic nature of the chromanol ring. mdpi.comnih.govplos.orgresearchgate.net

Upon electronic excitation, charge redistribution can drastically change the acidity of the hydroxyl group and the basicity of a nearby proton-accepting site (like the ether oxygen in the chroman ring), lowering the energy barrier for proton transfer. chemrxiv.org This can lead to the formation of a transient keto-tautomer with distinct photophysical properties, often resulting in a large shift in the fluorescence emission spectrum. mdpi.com

Theoretical chemistry, particularly ab initio molecular dynamics (AIMD) simulations combined with methods like Time-Dependent Density Functional Theory (TD-DFT), allows researchers to model these ultrafast events. nih.govpnnl.gov These simulations can track the real-time motion of atoms following photoexcitation, revealing the dynamics of the proton transfer, the timescales involved, and the structural changes that accompany the reaction. nih.govpnnl.gov Such studies are critical for understanding the photostability of the molecule and for designing novel fluorescent probes and molecular switches. chemrxiv.org

Medicinal Chemistry and Drug Discovery Implications

Role as a Privileged Scaffold in Drug Design

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the discovery of new bioactive molecules. nih.govdntb.gov.ua The chromane (B1220400) skeleton, and by extension 5-Methoxychroman-4-ol, is a prime example of such a scaffold. rsc.org This is attributed to its unique structural features which allow for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological activities. mdpi.com

The chroman-4-one and chroman-4-ol frameworks are particularly noteworthy for their therapeutic potential. core.ac.uk They are integral components of flavonoids, a class of polyphenolic compounds of plant origin known for their broad range of pharmacological properties. core.ac.uk The chromanone scaffold, a close relative of chroman-4-ol, has been reported to exhibit acetylcholinesterase (AChE) inhibition activity, a key target in the management of Alzheimer's disease. core.ac.uk This inhibitory action is believed to occur through binding with the peripheral anionic site (PAS) of AChE. core.ac.uk

The utility of the chromane scaffold is further exemplified by its presence in a variety of approved drugs and clinical candidates, including tocopherols (B72186) (vitamin E), the antidiabetic agent troglitazone, and the anticancer drug ormeloxifene. nih.gov This underscores the therapeutic relevance of this heterocyclic system and its potential for the development of future medicines.

Strategies for Lead Compound Identification and Optimization

The identification and optimization of lead compounds are critical steps in the drug discovery pipeline. danaher.com For derivatives of this compound, this process involves a combination of synthetic chemistry, biological evaluation, and computational modeling. The goal is to enhance the desired pharmacological activity while minimizing off-target effects and improving pharmacokinetic properties. danaher.com

A key strategy in lead optimization is the chemical modification of the lead compound's functional groups. danaher.com This can involve the addition or substitution of various moieties to explore the structure-activity relationship (SAR). For instance, in a study of gem-dimethylchroman-4-amine derivatives, the introduction of an 8-methoxy group on the chromane ring resulted in the highest inhibitory activity against equine serum butyrylcholinesterase (eqBuChE). core.ac.uk This highlights the significant impact that even subtle structural changes can have on biological activity.

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools in the lead optimization process. danaher.com Molecular docking allows for the prediction of the binding mode of a ligand with its target protein, providing insights into the molecular interactions that govern biological activity. core.ac.uk This information can then be used to guide the design of more potent and selective inhibitors. Furthermore, the "rule of five" and other computational filters are often employed to predict the "drug-likeness" of a compound, helping to ensure that lead candidates possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov

Development of Novel Therapeutic Agents Based on this compound

The this compound scaffold has served as a foundation for the development of a variety of novel therapeutic agents targeting a range of diseases.

Neurodegenerative Diseases: Derivatives of chroman-4-ol have shown promise as inhibitors of cholinesterases, enzymes that play a crucial role in the progression of Alzheimer's disease. core.ac.uk For example, a gem-dimethylchroman-4-ol family of compounds demonstrated good inhibition of equine serum butyrylcholinesterase (eqBuChE), with potencies in the same range as currently used drugs. core.ac.uk Kinetic studies revealed that these compounds act as mixed inhibitors. core.ac.uk Furthermore, some chroman-4-ol derivatives have exhibited moderate inhibitory activity against monoamine oxidase (MAO), another important target in neurodegenerative disease therapy. core.ac.uk

Cancer: The chromanone scaffold, closely related to chroman-4-ol, is of significant interest in the development of anticancer agents. nih.gov Natural and synthetic chromanone analogs have demonstrated cytotoxic profiles against various cancer cell lines. nih.govnih.gov The mechanism of action for many of these compounds involves the induction of apoptosis.

Anti-inflammatory and Analgesic Activity: Certain chroman derivatives have been shown to possess anti-inflammatory and analgesic properties. For example, a synthetic derivative of hydrangenol, which contains a 4H-1-benzopyran-4-one moiety, demonstrated potent anti-inflammatory and antinociceptive effects in both in vitro and in vivo models. nih.gov This compound was found to downregulate the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and to inhibit the expression of pro-inflammatory cytokines by blocking key signaling pathways. nih.gov

The following table summarizes the therapeutic potential of various chroman-4-ol and related chromanone derivatives:

| Therapeutic Area | Target | Example Compound Class | Key Findings |

| Neurodegenerative Diseases | Butyrylcholinesterase (BuChE) | gem-dimethylchroman-4-ol derivatives | Good inhibition in the low micromolar range. core.ac.uk |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO) | Naphthylchroman-4-one | Moderate inhibition of MAO-B. core.ac.uk |

| Cancer | Various cancer cell lines | 3-Arylidenechroman-4-one derivatives | Promising cytotoxic activities. nih.gov |

| Inflammation and Pain | iNOS, COX-2, pro-inflammatory cytokines | 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | Potent anti-inflammatory and antinociceptive properties. nih.gov |

Future Directions in Pharmacological Research and Application

The promising biological activities of this compound and its derivatives warrant further investigation to fully elucidate their therapeutic potential. Future research will likely focus on several key areas:

Expansion of Chemical Diversity: The synthesis of new libraries of this compound derivatives with a wider range of substitutions will be crucial for exploring new pharmacological activities and optimizing existing ones. mdpi.com

Elucidation of Mechanisms of Action: While a number of biological targets have been identified, further studies are needed to fully understand the molecular mechanisms by which these compounds exert their effects. This will involve a combination of biochemical assays, cell-based studies, and advanced analytical techniques.

In Vivo Efficacy and Preclinical Development: Promising lead compounds will need to be evaluated in animal models of disease to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles. danaher.com These studies are a critical step in the translation of basic research findings into new clinical therapies.

Exploration of New Therapeutic Areas: The broad spectrum of biological activities associated with the chromane scaffold suggests that derivatives of this compound may have therapeutic applications beyond the areas that have been explored to date. Screening of these compounds against a wider range of biological targets could lead to the discovery of novel therapeutic agents for a variety of diseases.

常见问题

Q. What are the established synthetic routes for 5-Methoxychroman-4-ol, and how can reproducibility be ensured?

The primary synthesis involves catalytic asymmetric reduction of 5-Methoxychroman-4-one using ketoreductase enzymes, coenzymes (e.g., NADPH), and a coenzyme recycling system. Key parameters include substrate concentration (0.1–0.5 M), pH (6.5–7.5), and temperature (25–35°C) . To ensure reproducibility, document reaction conditions rigorously (solvent purity, enzyme batch, and stirring rate) and validate intermediates via HPLC (>95% purity) and mass spectrometry. For novel syntheses, include step-by-step protocols in the main text or supplementary materials, adhering to IUPAC nomenclature and spectral data reporting standards .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Essential techniques include:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) with internal standards (TMS). For this compound, expect methoxy protons at δ 3.2–3.5 ppm and hydroxyl protons (broad singlet) at δ 1.5–2.0 ppm .

- HRMS : Confirm molecular ion [M+H]+ with ≤2 ppm error.

- HPLC : Use C18 columns and UV detection (λ = 254 nm) to assess purity (>98%). Cross-reference data with published spectra for known analogs to resolve ambiguities .

Q. How should researchers handle and store this compound to maintain stability?

Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation. Avoid prolonged exposure to moisture or light. Stability tests (TGA/DSC) under varying conditions (e.g., 25°C/60% RH) are recommended. Decomposition products may include methoxy-substituted quinones, detectable via GC-MS .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

Discrepancies often arise from assay variability (e.g., cell lines, IC50 calculation methods). Mitigate this by:

- Standardizing assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) with positive/negative controls.

- Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.05) and report confidence intervals.

- Meta-analysis : Systematically review literature using databases (PubMed, SciFinder) and apply inclusion/exclusion criteria (e.g., studies with ≥3 replicates) .

05 文献检索Literature search for meta-analysis02:58

Q. What catalytic systems optimize enantioselective synthesis of this compound?

Compare enzymatic vs. organocatalytic methods:

- Ketoreductases : Higher enantiomeric excess (ee >99%) but require cofactor recycling. Screen enzyme libraries (e.g., Codexis) for substrate specificity .

- Chiral organocatalysts : Proline-derived catalysts achieve 80–90% ee but may require harsh conditions. Use DOE (Design of Experiments) to optimize solvent (THF vs. MeCN) and catalyst loading (5–20 mol%) .

Q. How can computational methods predict the metabolic pathways of this compound?

Employ in silico tools:

Q. What experimental designs are recommended to study structure-activity relationships (SAR) of this compound analogs?

Adopt a modular approach:

- Scaffold diversification : Introduce substituents (e.g., halogens, alkyl groups) at positions 2, 3, and 7.

- Bioactivity profiling : Test analogs against target panels (e.g., kinase inhibitors) using high-throughput screening.

- Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate structural features (logP, polar surface area) with activity .

Methodological Notes

- Data reporting : Follow journal guidelines (e.g., Medicinal Chemistry Research) for spectral data, statistical methods, and ethical compliance .

- Contradiction resolution : Use systematic reviews and experimental replication frameworks outlined in qualitative research methodologies .

- Safety protocols : Adopt PPE (gloves, goggles) and fume hoods for handling, referencing SDS guidelines for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。